3-(Glutatión-S-il)acetaminofeno

Descripción general

Descripción

Synthesis Analysis

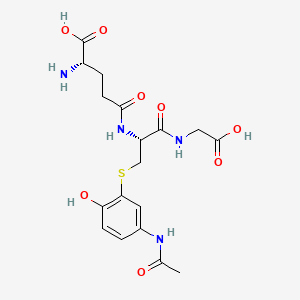

The synthesis of 3-(Glutathion-S-yl)acetaminophen involves the enzymatic conjugation of acetaminophen with glutathione, mediated by glutathione S-transferase enzymes. This process forms a part of the phase II metabolism of drugs, where the drug or its metabolite is conjugated with an endogenous substrate to increase its solubility and facilitate its excretion. Fast atom bombardment mass spectrometry (FAB/MS) and FAB/MS/MS techniques have been utilized to characterize this glutathione conjugate, confirming its structure and providing insights into its fragmentation patterns, which are indicative of the presence of at least one glutathione group (Lay, Potter, & Hinson, 1987).

Aplicaciones Científicas De Investigación

Mecanismos antioxidantes y de desintoxicación

AA-Glutatión es un potente antioxidante debido a su porción de glutatión. El glutatión ayuda a neutralizar las especies reactivas de oxígeno (ROS) y protege las células del daño oxidativo. Los investigadores han explorado su potencial en la mitigación de enfermedades relacionadas con el estrés oxidativo, como los trastornos neurodegenerativos y las lesiones hepáticas .

Salud hepática y hepatoprotección

Dada su excreción biliar, AA-Glutatión está estrechamente asociado con la función hepática. Los estudios han investigado su impacto en los hepatocitos, particularmente en el contexto de la hepatotoxicidad inducida por acetaminofén. Al aumentar los niveles de glutatión, AA-Glutatión puede proteger contra el daño hepático causado por compuestos tóxicos .

Metabolismo de fármacos y farmacocinética

La conjugación de AA-Glutatión con acetaminofén afecta el metabolismo de fármacos. Los investigadores han examinado su papel en las vías de desintoxicación de fase II del hígado. Comprender cómo AA-Glutatión influye en la eliminación y la biodisponibilidad de los fármacos es crucial para optimizar las terapias farmacológicas .

Investigación sobre el cáncer

Los conjugados de glutatión, incluido AA-Glutatión, se han investigado en células cancerosas. Su posible participación en los mecanismos de resistencia a los fármacos y la progresión tumoral es un área activa de investigación. Algunos estudios exploran pro-fármacos basados en glutatión para la quimioterapia dirigida .

Neuroprotección y enfermedades neurodegenerativas

El sistema de defensa antioxidante del cerebro depende del glutatión. La capacidad de AA-Glutatión para eliminar los radicales libres puede contribuir a la neuroprotección. Los investigadores han explorado su relevancia en afecciones neurodegenerativas como las enfermedades de Alzheimer y Parkinson .

Inflamación y respuesta inmunitaria

El glutatión participa en la modulación de las respuestas inmunitarias. Las propiedades antiinflamatorias de AA-Glutatión se han estudiado en varios contextos, incluidas las enfermedades autoinmunitarias y la inflamación crónica. Puede influir en la producción de citoquinas y la función de las células inmunitarias .

En resumen, los roles multifacéticos de AA-Glutatión se extienden más allá de su excreción biliar. Sus propiedades antioxidantes, hepatoprotectoras e inmunomoduladoras lo convierten en un compuesto fascinante para futuras investigaciones. Los investigadores continúan explorando sus posibles aplicaciones en diversos campos . ¡Si desea más información o secciones adicionales, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

3-(Glutathion-S-yl)acetaminophen, also known as AA-Glutathione, is a biliary metabolite of acetaminophen . It is primarily targeted at the liver, where it is metabolized .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is formed when acetaminophen is metabolized in the liver and reacts with glutathione . This reaction is catalyzed by horseradish peroxidase .

Biochemical Pathways

The primary biochemical pathway involved in the action of 3-(Glutathion-S-yl)acetaminophen is the metabolism of acetaminophen in the liver. This process involves the oxidation of acetaminophen to intermediates that form polymers or conjugate with glutathione . The glutathione conjugate of acetaminophen is then excreted in the bile .

Pharmacokinetics

The pharmacokinetics of 3-(Glutathion-S-yl)acetaminophen involves its absorption, distribution, metabolism, and excretion (ADME). After a therapeutic dose, acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . This metabolite is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .

Result of Action

The result of the action of 3-(Glutathion-S-yl)acetaminophen is the detoxification of the reactive metabolite NAPQI. This occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .

Action Environment

The action of 3-(Glutathion-S-yl)acetaminophen is influenced by various environmental factors. For instance, the presence of other drugs, the individual’s health status, and genetic factors can affect the metabolism of acetaminophen and hence the formation of 3-(Glutathion-S-yl)acetaminophen. Furthermore, the availability of glutathione in the liver can also influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNAXGMNFCUWCI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983464 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64889-81-2 | |

| Record name | 3-(Glutathion-S-yl)acetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64889-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Glutathion-S-yl)acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064889812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-GLUTATHIONYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3YTW02XCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

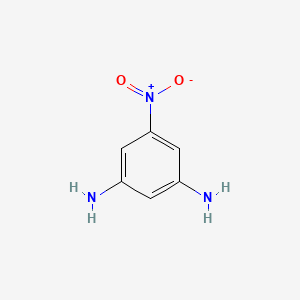

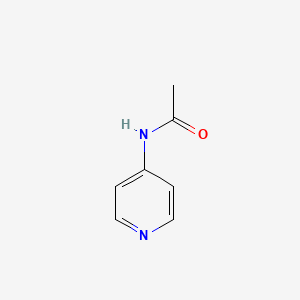

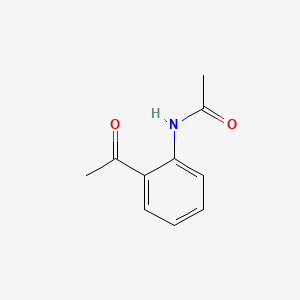

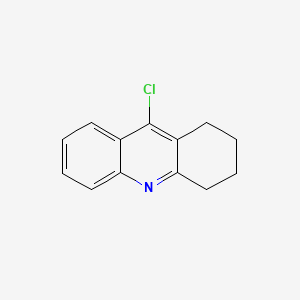

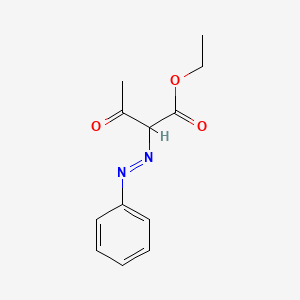

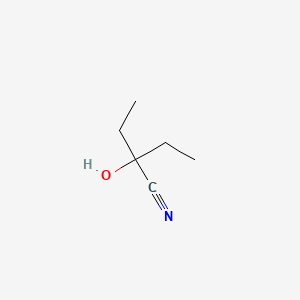

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-(Glutathion-S-yl)acetaminophen formed and what is its significance in acetaminophen metabolism?

A: 3-(Glutathion-S-yl)acetaminophen is formed when the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), reacts with reduced glutathione (GSH). This reaction is a crucial detoxification pathway for acetaminophen. [, ] While NAPQI preferentially polymerizes, it can be reduced by GSH to form acetaminophen or, primarily, react with GSH to form 3-(Glutathion-S-yl)acetaminophen. [] This conjugation effectively neutralizes NAPQI, preventing its harmful interactions with cellular proteins and reducing the risk of liver damage. []

Q2: What are the structural characteristics of 3-(Glutathion-S-yl)acetaminophen and how are they confirmed?

A: 3-(Glutathion-S-yl)acetaminophen consists of acetaminophen with a glutathione molecule attached via a sulfur linkage. Fast Atom Bombardment Mass Spectrometry (FAB/MS) and FAB/MS/MS analyses revealed a prominent [MH]+ ion at m/z 457, confirming its molecular weight. [] Characteristic fragment ions observed during MS/MS, including losses of glycine and glutamic acid moieties, further validated the presence of the glutathione group in the molecule. []

Q3: Can you elaborate on the role of horseradish peroxidase in studying the formation and reactions of 3-(Glutathion-S-yl)acetaminophen?

A: Horseradish peroxidase is an enzyme used to study the oxidation of acetaminophen in vitro. [] Research shows that horseradish peroxidase catalyzes the polymerization of acetaminophen, but the addition of GSH to the reaction leads to a decrease in polymerization and the formation of GSH-acetaminophen conjugates, including 3-(Glutathion-S-yl)acetaminophen and 3-(Glutathion-S-yl)diacetaminophen. [] Interestingly, horseradish peroxidase can also catalyze the polymerization of synthetic 3-(Glutathion-S-yl)acetaminophen to a dimer conjugate, although at a slower rate compared to acetaminophen. [] These findings highlight the complex interplay between acetaminophen, GSH, and their oxidized intermediates in a system mimicking peroxidase-catalyzed oxidative metabolism.

Q4: Beyond 3-(Glutathion-S-yl)acetaminophen, are there other glutathione conjugates formed during acetaminophen metabolism?

A: Yes, in addition to 3-(Glutathion-S-yl)acetaminophen, other glutathione conjugates like 3-(Glutathion-S-yl)diacetaminophen and 3-(Diglutathion-S-yl)diacetaminophen have been identified in reaction mixtures containing acetaminophen and GSH under peroxidase-catalyzed oxidation. [] Specifically, in the presence of equimolar concentrations of acetaminophen and synthetic 3-(Glutathion-S-yl)acetaminophen, these di-conjugates become the major products, accounting for approximately 95% of the total. [] This emphasizes the diversity of products formed during the detoxification process of acetaminophen.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.